2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid
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Overview
Description
2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid is a chemical compound with the molecular formula C12H10O5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid typically involves the reaction of 7-methoxy-2-oxo-2H-chromen-8-yl with acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents like dichloromethane, and requires precise temperature control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme activities and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities, inhibit certain signaling pathways, and induce apoptosis in cancer cells. The compound’s effects are mediated through its ability to bind to proteins and alter their function, leading to various biological outcomes .
Comparison with Similar Compounds
- 7-Methoxy-2-oxo-2H-chromen-4-yl acetic acid
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- N′-((1E,2E)-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-en-1-ylidene)-3-methylbenzohydrazide
Comparison: Compared to similar compounds, 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid stands out due to its unique methoxy group at the 7th position, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4281-14-5 |
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Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-(7-methoxy-2-oxochromen-8-yl)acetic acid |
InChI |
InChI=1S/C12H10O5/c1-16-9-4-2-7-3-5-11(15)17-12(7)8(9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
PZHBPMBRALTHEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)CC(=O)O |
Origin of Product |
United States |
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